molecular formula C8H11N3O B2893471 4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one CAS No. 2243507-13-1

4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one

Cat. No. B2893471
CAS RN: 2243507-13-1
M. Wt: 165.196
InChI Key: ZLRSQSZCUXGZCL-UHFFFAOYSA-N
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Description

The compound “4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one” is a type of organic compound . It belongs to the class of 2,2’-bipyrroles, which are of interest as basic building blocks for the synthesis of pyrrolic macrocycles and natural products .


Synthesis Analysis

The synthesis of this compound has been reported in various studies . For instance, it was synthesized by the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a K2CO3/MeCN system .


Molecular Structure Analysis

The molecular structure of “4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one” is characterized by its unique arrangement of atoms . It contains a pyrrole ring linked to a pyridine ring through a CC or CN bond .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in various contexts . For example, it was found that the introduction of a substituent at position 7 of the bicycle proceeds as a tandem reaction during the formation of the pyrrole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one” have been analyzed in several studies . For example, it was found to have a melting point of 212–214 ℃ .

Scientific Research Applications

Synthesis of Pyrrolic Macrocycles

EN300-6474920: serves as a fundamental building block in the synthesis of pyrrolic macrocycles. These macrocycles are large, ring-shaped molecules that play a crucial role in the development of new pharmaceuticals and materials. Due to the compound’s structure, it can easily undergo reactions that form the complex cyclic frameworks necessary for these macrocycles .

Production of Natural Products

The compound is involved in the synthesis of natural products, such as prodigiosins. Prodigiosins are a group of red pigments with promising applications, including antimicrobial, immunosuppressive, and anticancer activities. The unique structure of EN300-6474920 allows for the creation of these biologically active molecules .

Development of Synthetic Porphyrinoids

Synthetic porphyrinoids, which mimic the natural porphyrins found in hemoglobin and chlorophyll, are another application. These compounds are used as anion binding agents, ion chemosensors, and antitumor agents. They also serve as photosensitizers in photodynamic therapy (PDT), a treatment for certain types of cancer .

Creation of Conducting Polymers

EN300-6474920: is utilized in the design of conducting polymers. These polymers have applications in electronics and materials science due to their ability to conduct electricity. The compound’s structure facilitates the formation of polymers with the desired electrical properties .

Anion Binding Agents

The compound’s inherent structure allows it to act as an anion binding agent. These agents can selectively bind to negatively charged ions (anions), which is valuable in environmental cleanup processes, such as removing pollutants from water, and in analytical chemistry for detecting specific ions .

Ion Chemosensors

Lastly, EN300-6474920 is used in the creation of ion chemosensors. These sensors can detect the presence of specific ions in a solution, making them essential tools in environmental monitoring and medical diagnostics. The compound’s reactivity and ability to form complex structures make it ideal for this purpose .

Future Directions

The future directions for research on “4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given its interesting properties and potential for various applications, this compound is likely to continue to be a subject of research .

properties

IUPAC Name

4-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-6-2-4-11-8(12)7-5(6)1-3-10-7/h1,3,6,10H,2,4,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRSQSZCUXGZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1N)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one

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